![molecular formula C7H5FN2 B1589242 5-Fluoroimidazo[1,2-a]pyridine CAS No. 198896-12-7](/img/structure/B1589242.png)
5-Fluoroimidazo[1,2-a]pyridine
Overview
Description
5-Fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring, with a fluorine atom attached to the fifth position of the imidazole ring. The unique electronic and chemical properties of the imidazopyridine skeleton make it an attractive starting point for the preparation of a broad spectrum of therapeutic agents, including antiviral, anticancer, and antibacterial compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoroimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One efficient method involves the intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions. The use of non-nucleophilic alcoholic solvents, such as tert-butanol, rather than methanol, can increase the yield of the desired product by reducing competing intermolecular reactions .
Another common synthetic route is the multi-component Groebke–Blackburn–Bienaymé reaction, which involves the reaction of an aldehyde, 2-aminopyridine, and an isocyanide. This method is well-documented in synthetic chemistry literature and is known for its versatility and robustness .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of reaction conditions and solvents is optimized to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Fluoroimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a nucleophile for a leaving group on the aromatic ring.
Radical Reactions: These reactions involve the formation of radicals and can be used for the direct functionalization of the imidazopyridine scaffold.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include strong bases such as sodium hydride or potassium tert-butoxide.
Radical Reactions: These reactions often require the use of radical initiators or photocatalysts and can be carried out under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted imidazopyridine derivatives, while radical reactions can lead to the formation of functionalized imidazopyridine compounds .
Scientific Research Applications
Synthesis of 5-Fluoroimidazo[1,2-a]pyridine Derivatives
The synthesis of this compound derivatives typically involves reactions between 2-aminopyridines and various haloketones or bromoacetophenones under basic conditions. Recent advancements have focused on optimizing these synthetic pathways to enhance yields and reduce environmental impact. For instance, the use of metal-free direct synthesis methods has gained traction, allowing for more sustainable production processes .
Biological Activities
This compound exhibits a broad spectrum of biological activities:
- Anticancer Activity : Several studies have demonstrated that derivatives of this compound can inhibit key protein kinases associated with cancer progression, such as DYRK1A and CLK1. These compounds showed significant inhibitory effects with IC50 values in the micromolar range, indicating their potential as targeted cancer therapies .
- Cholinesterase Inhibition : Compounds derived from this scaffold have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's. For example, one derivative demonstrated an AChE inhibition IC50 value of 79 µM, making it a promising candidate for further development in Alzheimer’s treatment .
- Antiviral Properties : Research has also indicated that certain derivatives possess antiviral activity against HIV. In vitro assays revealed moderate to good activity against various strains of the virus, highlighting their potential as antiviral agents .
Therapeutic Applications
The therapeutic applications of this compound derivatives span several areas:
- Neurological Disorders : Given their cholinesterase inhibition properties, these compounds are being explored as treatments for Alzheimer's disease and other cognitive disorders.
- Cancer Treatment : The ability to inhibit specific kinases makes these derivatives candidates for targeted cancer therapies. Their selectivity towards certain kinases could lead to reduced side effects compared to traditional chemotherapeutics.
- Cardiovascular Health : Some imidazo[1,2-a]pyridine derivatives are under investigation for their effects on heart and circulatory failures, with existing drugs like Zolpidem and Olprinone already utilizing similar structures for clinical applications .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Studies have shown that modifications at specific positions on the imidazo ring can significantly affect biological activity. For example:
Compound | Modification | Biological Activity | IC50 Value |
---|---|---|---|
2h | Biphenyl side chain | AChE Inhibition | 79 µM |
2j | 3,4-Dichlorophenyl side chain | BChE Inhibition | 65 µM |
4a | Substituted imidazo ring | DYRK1A Inhibition | 2.6 µM |
These findings emphasize the importance of structural modifications in enhancing efficacy and selectivity against target enzymes.
Case Studies
Several case studies highlight the successful application of this compound in drug development:
- A study published in the European Journal of Medicinal Chemistry detailed the synthesis and biological evaluation of a series of imidazo[1,2-a]pyridine derivatives aimed at inhibiting DYRK1A and CLK1 kinases. The results indicated that specific modifications led to compounds with improved selectivity and potency against these targets .
- Another research effort focused on the anti-cholinesterase activities of new derivatives synthesized from this compound. The study confirmed that structural variations significantly influenced inhibitory potency against AChE and BChE enzymes, suggesting pathways for developing effective Alzheimer’s treatments .
Mechanism of Action
The mechanism of action of 5-Fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of methionyl-tRNA synthetase, the compound interferes with protein synthesis by binding to the active site of the enzyme and preventing the formation of methionyl-tRNA . This inhibition can lead to the disruption of essential cellular processes and ultimately result in cell death.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Lacks the fluorine atom at the fifth position, which can affect its electronic properties and biological activity.
Imidazo[4,5-b]pyridine: Another fused bicyclic compound with a different ring fusion pattern, leading to distinct chemical and biological properties.
Fluoroimidazoles: Compounds with fluorine atoms attached to different positions on the imidazole ring, which can result in varying reactivity and biological effects.
Uniqueness
5-Fluoroimidazo[1,2-a]pyridine is unique due to the presence of the fluorine atom at the fifth position of the imidazole ring. This fluorine atom can enhance the compound’s bioavailability, stability, and binding affinity to molecular targets, making it a valuable scaffold for drug discovery and development .
Biological Activity
5-Fluoroimidazo[1,2-a]pyridine is a significant compound in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Overview of this compound
This compound is part of a class of heterocyclic compounds known for their broad range of biological activities. The fluorine atom at the 5-position enhances the compound's bioavailability and potency, making it a valuable scaffold in drug discovery.
Biological Activities
The compound exhibits a variety of biological activities, including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Antiviral : Demonstrated activity against HIV-1 and other viruses.
- Anticancer : Inhibitory effects on tumor cell lines, showing potential as a cancer therapeutic.
- Anti-inflammatory : Capable of reducing inflammation in various models.
Structure-Activity Relationships (SAR)
The introduction of fluorine into the imidazo[1,2-a]pyridine framework significantly influences its biological activity. Research indicates that the position and nature of substituents on the ring can alter pharmacokinetic properties and efficacy against specific targets.
Table 1: Summary of Biological Activities and IC50 Values
Activity Type | Compound | Target/Cell Line | IC50 Value (µM) |
---|---|---|---|
Antiviral | This compound | HIV-1 | 0.18 |
Anticancer | Compound 9 | MDA-MB-468 (breast cancer) | 8.6 |
Anti-inflammatory | Compound 22 | ARPE-19 (retinal cells) | 0.082 |
Antimicrobial | Various | Bacterial strains | Varies |
Case Study 1: Antiviral Activity
A study evaluated the antiviral properties of this compound derivatives against HIV-1. The lead compound exhibited an IC50 value of 0.18 µM with a selectivity index (SI) of 868, indicating strong antiviral activity with minimal toxicity to host cells .
Case Study 2: Anticancer Properties
In another investigation, derivatives were tested on breast cancer cell lines (MDA-MB-468). Compound 9 showed significant cytotoxicity with an IC50 value of 8.6 nM, suggesting its potential as a chemotherapeutic agent .
Case Study 3: Anti-inflammatory Mechanism
Research on compound 22 demonstrated its ability to inhibit inflammatory responses in human retinal pigment epithelial cells. This compound reduced oxidative stress markers associated with obesity-related inflammation .
Pharmacokinetics and Bioavailability
Fluorination at the 5-position has been shown to enhance both oral bioavailability and central nervous system (CNS) penetration. For example, compounds incorporating the 5-fluoroimidazo[4,5-b]pyridine moiety exhibited improved pharmacokinetic profiles compared to their non-fluorinated counterparts .
Q & A
Q. What are the common synthetic routes for 5-Fluoroimidazo[1,2-a]pyridine derivatives?
Answer:
The synthesis of this compound derivatives often involves intramolecular nucleophilic aromatic substitution under basic conditions. A key method includes:
- One-pot synthesis : Utilizing tert-butanol as a solvent instead of methanol to suppress competing intermolecular reactions, achieving yields up to 85% for tetracyclic derivatives .
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency, with yields characterized via -NMR, FTIR, and LC-MS .
- Multicomponent reactions : Enable rapid functionalization, such as coupling with dihydropyrimidine precursors in DMF or acetonitrile under reflux .
Table 1: Optimization of Solvent Effects
Solvent | Yield (%) | Key Advantage |
---|---|---|
tert-Butanol | 85 | Reduces intermolecular side reactions |
Methanol | 60 | Lower yield due to competing pathways |
Q. How can reaction conditions be optimized for intramolecular cyclization of 5-Fluoroimidazo[1,2-a]pyridines?
Answer:
Critical parameters include:
- Solvent choice : Non-nucleophilic solvents like tert-butanol enhance cyclization efficiency by minimizing side reactions .
- Temperature : Reactions performed at 50–60°C under microwave irradiation improve kinetics .
- Catalysts : Bases like DABCO or NaCO facilitate cyclization in solvent-free conditions .
- Monitoring : Use TLC or HPLC to track progress, followed by purification via silica gel chromatography .
Advanced Tip : Employ flow chemistry for scalable synthesis, optimizing residence time and pressure for high-throughput applications .
Q. What spectroscopic techniques validate the structure of this compound derivatives?
Answer:
- - and -NMR : Confirm substituent positions and coupling constants (e.g., for aromatic protons) .
- FTIR : Identify functional groups (e.g., C=O stretch at 1722 cm) .
- LC-MS : Determines molecular ion peaks (e.g., [M+H] at m/z 289) .
- X-ray crystallography : Resolves planarity of the fused ring system and substituent geometry .
Table 2: Key Spectral Data for a Representative Derivative
Compound | -NMR (δ, ppm) | FTIR (cm) | LC-MS (m/z) |
---|---|---|---|
5y | 7.35 (d, J=8.2 Hz) | 1722 (C=O) | 376.2 [M+H] |
Q. How to analyze structure-activity relationships (SAR) for anticancer activity?
Answer:
- Substituent effects : Electron-donating groups (e.g., -NH) at position 3 enhance activity, while electron-withdrawing groups (e.g., -NO) reduce it .
- Regioisomer studies : Compare 6-bromo vs. 3-bromo derivatives; position-specific halogens influence binding to biological targets .
- Bioassays : Test cytotoxicity against HCT-116 (colon cancer) or MCF-7 (breast cancer) cell lines using MTT assays. IC values <10 μM indicate high potency .
Table 3: SAR Trends for Anticancer Activity
Substituent (Position) | Electronic Effect | IC (μM) |
---|---|---|
-NH (3) | Donating | 2.1 |
-NO (3) | Withdrawing | 32.5 |
-Br (6) | Neutral | 12.8 |
Q. How to address contradictions in substituent effects across studies?
Answer:
- Replicate experiments : Ensure consistent assay conditions (e.g., cell line, incubation time) .
- Purity validation : Use HPLC (>95% purity) to exclude impurities affecting bioactivity .
- Statistical analysis : Apply ANOVA to compare datasets; meta-analysis to reconcile divergent trends .
- Computational modeling : Perform DFT calculations to predict electronic effects or docking studies to assess target binding .
Example : A study showing -NO enhances activity in one context but reduces it in another may reflect differences in target protein electrostatic environments .
Q. What methodologies evaluate anti-mycobacterial activity of this compound derivatives?
Answer:
- Microplate Alamar Blue assay : Quantifies growth inhibition of Mycobacterium tuberculosis H37Rv. MIC values ≤0.05 μg/mL indicate high efficacy .
- Resazurin reduction test : Measures metabolic activity; fluorescence correlates with viability .
- Time-kill assays : Assess bactericidal vs. bacteriostatic effects over 7–14 days .
Advanced Design : Combine with proteomics to identify disrupted pathways (e.g., enoyl-ACP reductase inhibition) .
Q. How to design derivatives for improved pharmacokinetic properties?
Answer:
- LogP optimization : Introduce polar groups (e.g., -OH, -COOCH) to enhance solubility while maintaining LogP <5 .
- Metabolic stability : Replace labile esters with amides; use deuterated analogs to prolong half-life .
- In silico screening : Predict ADMET properties using SwissADME or pkCSM .
Case Study : N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl) derivatives showed 3-fold higher bioavailability than parent compounds due to reduced CYP450 metabolism .
Q. What strategies resolve low yields in multicomponent reactions?
Answer:
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., L-proline) .
- Solvent mixtures : Use DCM/MeOH (1:2 v/v) to balance solubility and reactivity .
- Microwave assistance : Achieve 70–80% yields in 10 minutes vs. 24 hours conventionally .
Table 4: Yield Improvement via Microwave Assistance
Reaction Time (min) | Conventional Yield (%) | Microwave Yield (%) |
---|---|---|
10 | 25 | 78 |
Properties
IUPAC Name |
5-fluoroimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-2-1-3-7-9-4-5-10(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGYXWXQEYLHNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450340 | |
Record name | 5-Fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198896-12-7 | |
Record name | 5-Fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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